molecular formula C14H22Cl2N2O3 B1388906 3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride CAS No. 1185294-14-7

3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride

货号: B1388906
CAS 编号: 1185294-14-7
分子量: 337.2 g/mol
InChI 键: MTTIALLHJRDTJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic Acid Dihydrochloride

Historical Context of Piperazine Derivatives

Piperazine, a six-membered heterocyclic ring with two nitrogen atoms at opposing positions, has been a cornerstone in medicinal chemistry since its isolation in the late 19th century. Early applications focused on its anthelmintic properties, but the mid-20th century saw piperazine derivatives emerge as versatile scaffolds for drug design. The introduction of aryl groups to the piperazine core, such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), marked a turning point in neurotransmitter receptor targeting. By the 2000s, substituted arylpiperazines gained prominence as analogs of psychoactive compounds like MDMA, though their therapeutic potential in oncology and neurology soon overshadowed recreational use. The synthesis of This compound reflects this evolution, combining arylpiperazine’s receptor affinity with a propionic acid side chain to modulate physicochemical properties.

Chemical Classification and Nomenclature

This compound belongs to the arylpiperazine-propionic acid subclass, characterized by:

  • IUPAC Name : 3-[4-(4-Methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride.
  • Molecular Formula : $$ \text{C}{14}\text{H}{22}\text{Cl}2\text{N}2\text{O}_3 $$ (molecular weight: 337.25 g/mol).
  • Structural Features :
    • A piperazine ring substituted at the 1-position with a 4-methoxyphenyl group.
    • A three-carbon propionic acid chain at the 4-position, terminated by a carboxylic acid group.
    • Two hydrochloride counterions enhancing solubility.

The methoxy group at the para position of the phenyl ring distinguishes it from ortho- or meta-substituted analogs (e.g., 3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionic acid).

Table 1: Key Structural Attributes
Feature Description
Core structure Piperazine ring with 4-methoxyphenyl and propionic acid substituents
Functional groups Methoxy (-OCH₃), secondary amine (-NH-), carboxylic acid (-COOH)
Ionization state Dihydrochloride salt at physiological pH
Solubility High aqueous solubility due to hydrochloride counterions

Significance in Chemical Research

This compound’s design leverages two pharmacological motifs:

  • Arylpiperazine Core : Known for binding serotonin (5-HT) and dopamine receptors, enabling applications in CNS drug discovery.
  • Propionic Acid Side Chain : Introduces hydrogen-bonding capacity and polarity, potentially improving blood-brain barrier penetration or metabolic stability.

Recent studies highlight its role as:

  • A precursor for synthesizing serotonin receptor modulators with reduced off-target effects.
  • A tool compound in structure-activity relationship (SAR) studies to optimize arylpiperazine derivatives for anticancer activity.
  • A model substrate for investigating the impact of carboxylate groups on receptor binding kinetics.
Research Applications by Domain
  • Neurology : Explored for 5-HT~1A~ and 5-HT~7~ receptor agonism in autism spectrum disorder (ASD) models.
  • Oncology : Tested against prostate (DU145) and cervical (Hela) cancer cell lines, with IC~50~ values indicating selective cytotoxicity.
  • Antimicrobials : Piperazine derivatives show promise against multidrug-resistant pathogens, though this compound’s efficacy remains under study.

Relationship to Other Aryl-Piperazine Derivatives

The compound shares structural homology with three major arylpiperazine classes:

Table 2: Comparative Analysis of Arylpiperazine Derivatives
Compound Substituents Key Applications Distinguishing Features
This compound 4-Methoxyphenyl + propionic acid Receptor modulation, cancer research Carboxylic acid enhances solubility
TFMPP 3-Trifluoromethylphenyl Psychoactive agent Lacks polar side chain
mCPP 3-Chlorophenyl Antidepressant metabolite Chlorine substituent
pMeOPP 4-Methoxyphenyl Stimulant in "party pills" No propionic acid moiety
  • Functional Advantages : The propionic acid moiety differentiates it from simpler arylpiperazines by introducing a pH-sensitive group, which may reduce nonspecific binding compared to nonpolar analogs like TFMPP.
  • Synthetic Flexibility : The carboxylic acid enables conjugation to carriers or fluorescent tags, facilitating proteomic studies.

属性

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTIALLHJRDTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride, also known as a piperazine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound, with a molecular formula of C14H22Cl2N2O3C_{14}H_{22}Cl_2N_2O_3 and a molecular weight of 300.78 g/mol, is structurally characterized by a piperazine moiety linked to a propionic acid group and a methoxy-substituted phenyl ring. Understanding its biological activity is crucial for assessing its potential as a drug candidate.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Piperazine derivatives are known for their ability to modulate various receptors, including:

  • Dopamine Receptors : The compound may exhibit affinity for D2 and D3 dopamine receptors, which are implicated in several neuropsychiatric disorders.
  • Serotonin Receptors : Modulation of serotonin receptors could contribute to anxiolytic and antidepressant effects.

Research indicates that modifications in the piperazine structure can significantly influence receptor affinity and selectivity, impacting the compound's pharmacological profile .

In Vitro Studies

In vitro studies have demonstrated that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is relevant for conditions like Alzheimer's disease, where AChE activity is dysregulated .

Case Studies

  • Anticonvulsant Activity : A related study highlighted that piperazine derivatives exhibit anticonvulsant properties in various animal models. The compound's structural similarities suggest it may also possess similar effects, warranting further investigation .
  • Dopaminergic Activity : A study focused on D3 receptor antagonists indicated that modifications to the piperazine structure could enhance binding affinity and selectivity over D2 receptors, which is essential for minimizing side effects associated with dopaminergic therapies .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that:

  • Absorption : The compound shows favorable solubility profiles which may enhance bioavailability.
  • Metabolism : Metabolic pathways likely involve cytochrome P450 enzymes, common in drug metabolism.
  • Excretion : Renal excretion appears to be the primary route, necessitating further studies on potential nephrotoxicity.

Data Summary

PropertyValue
Molecular FormulaC14H22Cl2N2O3C_{14}H_{22}Cl_2N_2O_3
Molecular Weight300.78 g/mol
CAS Number1185294-14-7
Biological TargetsD2/D3 Dopamine Receptors, AChE
Potential ApplicationsAnticonvulsant, Antidepressant

科学研究应用

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). Its structure, featuring a piperazine ring and a methoxyphenyl group, suggests potential interactions with neurotransmitter systems.

Pharmacological Applications

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties, making this compound a candidate for further studies in mood disorders.
  • Anxiolytic Effects : Preliminary studies suggest potential anxiolytic effects, warranting further investigation into its use for anxiety-related conditions.
  • Antipsychotic Potential : Given its structural similarities to known antipsychotics, it may also have applications in treating schizophrenia or other psychotic disorders.

Drug Development

The compound is being investigated for its potential as a lead compound in the development of new antidepressants and anxiolytics. Its ability to modulate neurotransmitter systems could lead to novel treatments for mood disorders.

Neuropharmacology Studies

Research teams are utilizing this compound to explore its effects on neurotransmitter receptors, particularly serotonin and dopamine receptors. Understanding these interactions can provide insights into the mechanisms underlying various psychiatric conditions.

Structure-Activity Relationship (SAR) Studies

The unique structure of 3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride makes it an ideal candidate for SAR studies aimed at optimizing pharmacological profiles and reducing side effects.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry explored derivatives of piperazine compounds, noting that modifications similar to those found in this compound led to enhanced serotonin receptor affinity and increased antidepressant-like effects in animal models .

Case Study 2: Anxiolytic Properties

Research conducted by Smith et al. (2023) demonstrated that compounds with similar structures exhibited significant anxiolytic effects in rodent models, suggesting that further exploration of this compound could yield promising results for treating anxiety disorders .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Activities References
3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride C₁₄H₂₀Cl₂N₂O₃ 335.23 4-Methoxy-phenyl Potential serotonin receptor modulation; enhanced solubility due to dihydrochloride salt
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride C₁₄H₂₂Cl₂N₂O₂ 321.25 Benzyl Lipophilic substituent; structural analog with unconfirmed pharmacological activity
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride C₁₃H₂₀Cl₂N₄O₂ 366.24 Pyridin-2-yl Polar heterocycle; studied in neurological research for receptor interactions
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride C₁₃H₂₂Cl₂N₄O₂ 337.23 4,6-Dimethylpyrimidin-2-yl Kinase inhibition potential; rigid heterocyclic substituent

Key Differences and Implications

Substituent Effects on Pharmacokinetics
  • 4-Methoxy-phenyl : Introduces moderate polarity via the methoxy group, balancing solubility and membrane permeability. This group is less lipophilic than benzyl but less polar than pyridinyl or pyrimidinyl substituents .
  • Benzyl : Highly lipophilic, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Pyrimidin-2-yl : Rigid aromatic system may confer selectivity in enzyme inhibition (e.g., kinases) but increases molecular weight .
Salt Form and Solubility

All listed compounds are dihydrochloride salts, which improve water solubility compared to free bases. For example:

  • Levocetirizine dihydrochloride (CAS 130018-87-0), an antihistamine, demonstrates the importance of salt forms in enhancing bioavailability .
  • The dihydrochloride group in the target compound likely follows similar solubility trends.
Pharmacological Activity
  • Serotonin/Dopamine Receptor Modulation: Piperazine derivatives often target these receptors. The 4-methoxy-phenyl group in the target compound may mimic substituents in known serotonin modulators .

Preclinical and Clinical Data

  • Limited direct data exist for the target compound, but structural analogs provide insights: Levocetirizine dihydrochloride (CAS 130018-87-0): Approved for allergic rhinitis, demonstrating the therapeutic relevance of dihydrochloride salts . Zuclopenthixol dihydrochloride: An antipsychotic highlighting the role of piperazine derivatives in CNS disorders .

准备方法

Synthesis of 4-(4-Methoxy-phenyl)-piperazine Intermediate

  • The starting point is often the preparation or procurement of 4-(4-methoxyphenyl)piperazine.
  • This intermediate is synthesized by nucleophilic substitution or reductive amination involving 4-methoxyaniline derivatives and piperazine under controlled conditions.

Introduction of the Propionic Acid Side Chain

  • The key step involves alkylation of the piperazine nitrogen with a suitable 3-carbon electrophile bearing a protected or free acid group.
  • Common reagents include 3-chloropropionic acid or its esters, which react with the piperazine nitrogen in the presence of a base such as sodium hydride or triethylamine in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

Conversion to the Free Acid

  • If an ester intermediate is formed, saponification or acidic hydrolysis is carried out to yield the free propionic acid derivative.
  • Typical hydrolysis conditions involve aqueous sodium hydroxide or hydrochloric acid under reflux for several hours, followed by neutralization.

Formation of the Dihydrochloride Salt

  • The free acid is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
  • The mixture is stirred at ambient temperature for 8–16 hours to ensure complete salt formation and crystallization.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Piperazine substitution 4-methoxyaniline + piperazine / reductive amination Aprotic solvents Room temp to reflux 1–4 hours Use of reducing agents like sodium triacetoxyborohydride possible
Alkylation with 3-chloropropionic acid 3-chloropropionic acid or ester + base (NaH, TEA) DMF, THF 0°C to room temp 6–24 hours Base choice critical for selectivity
Hydrolysis (if ester used) NaOH or HCl Water, ethanol Reflux 4–16 hours Ester hydrolysis to free acid
Salt formation HCl gas or aqueous HCl Ethanol, methanol Ambient 8–16 hours Crystallization of dihydrochloride salt

Research Findings and Analysis

  • Yield and Purity: The alkylation step is sensitive to reaction conditions; using sodium hydride as base in DMF yields high conversion with minimal side products.
  • Solvent Effects: Polar aprotic solvents such as DMF and THF facilitate nucleophilic substitution on the piperazine nitrogen. Methylene chloride is used in intermediate steps for purification and workup.
  • Reaction Times: Extended reaction times (up to 24 hours) ensure complete conversion, especially in salt formation and hydrolysis stages.
  • Temperature Control: Low temperatures (0–5°C) during alkylation prevent side reactions and decomposition of sensitive intermediates.
  • Salt Formation: The dihydrochloride salt form improves compound stability and aqueous solubility, crucial for pharmaceutical formulations.

Representative Synthetic Route (Summary)

  • Synthesis of 4-(4-Methoxy-phenyl)piperazine: Reductive amination of 4-methoxyaniline with piperazine using sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature for 2 hours.

  • Alkylation: Reaction of the above intermediate with 3-chloropropionic acid or its ester in the presence of sodium hydride in DMF at 0°C to room temperature for 12 hours.

  • Hydrolysis: If ester used, hydrolyze under reflux with aqueous NaOH for 4–6 hours.

  • Salt Formation: Treat the free acid with hydrochloric acid in ethanol at ambient temperature for 12 hours to obtain the dihydrochloride salt.

常见问题

Q. What safety protocols are recommended for handling 3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride in laboratory settings?

Methodological Answer: Standard safety assays, including acute oral toxicity (LD50 determination) and skin/eye irritation tests, should be conducted following OSHA guidelines. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and chemical goggles are mandatory. Fume hoods or ventilated enclosures must be used during weighing or dissolution. Emergency measures (e.g., eyewash stations) should be accessible, and spills must be neutralized with inert absorbents .

Q. How is this compound employed as a reference standard in analytical chemistry?

Methodological Answer: The compound is used to generate calibration curves via HPLC or LC-MS, ensuring precision in quantitative analysis. For quality control (QC), spike-and-recovery experiments are performed to validate method accuracy. For example, a 0.1–100 µg/mL linear range is typical, with R² ≥ 0.99 required for validation. Batch-specific certificates of analysis (CoA) should confirm purity (>95%) via orthogonal techniques like NMR and elemental analysis .

Q. What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR: ¹H/¹³C NMR in DMSO-d6 or CDCl3 to resolve piperazine ring protons (δ 2.5–3.5 ppm) and methoxy groups (δ 3.7–3.9 ppm).
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ peak at m/z 355.2).
  • IR: Key absorptions for carboxylate (1700–1720 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Reaction path search algorithms (e.g., GRRM or AFIR) combined with density functional theory (DFT) calculations predict energetically favorable pathways. For example, quantum mechanical modeling of the nucleophilic substitution at the piperazine nitrogen can identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃). Machine learning models trained on reaction databases (e.g., Reaxys) can propose novel routes with >80% yield predictability .

Q. How do researchers resolve contradictions in toxicity data across studies?

Methodological Answer: Discrepancies in LD50 or NOAEL values often arise from differences in animal models (e.g., rat vs. mouse) or administration routes (oral vs. intravenous). Meta-analyses using fixed/random-effects models quantify heterogeneity. For example, if acute toxicity in Study A (LD50 = 200 mg/kg) conflicts with Study B (LD50 = 350 mg/kg), assess variables like particle size (micronized vs. crystalline) or vehicle (aqueous vs. lipid-based). OECD Test Guidelines 423/425 provide standardized frameworks for replication .

Q. What strategies improve solubility and stability in formulation studies?

Methodological Answer:

  • Salt Screening: Compare dihydrochloride vs. mesylate salts via pH-solubility profiling.
  • Excipient Compatibility: Use differential scanning calorimetry (DSC) to detect interactions with PEG 4000 or PVP K30.
  • Lyophilization: For injectables, optimize cryoprotectants (e.g., trehalose) to achieve reconstitution times <2 minutes and stability >24 months at 2–8°C .

Q. How to design structure-activity relationship (SAR) studies targeting serotonin receptors?

Methodological Answer:

  • Analog Synthesis: Replace the 4-methoxyphenyl group with halogenated (e.g., 4-Cl) or heteroaromatic (e.g., pyridyl) substituents.
  • Binding Assays: Radioligand displacement (³H-8-OH-DPAT for 5-HT1A) with IC50 determination.
  • Functional Assays: cAMP inhibition in HEK293 cells transfected with human 5-HT1A receptors.
  • Molecular Docking: AutoDock Vina simulations to assess binding poses in the receptor’s orthosteric site (PDB: 7E2Z) .

Data Contradiction Analysis

Q. How to address conflicting results in kinase inhibition assays?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration: 10 µM vs. 100 µM) or enzyme sources (recombinant vs. native). Normalize data using Z-factor validation (Z’ > 0.5 required) and replicate with orthogonal methods (e.g., TR-FRET vs. fluorescence polarization). For example, if IC50 for JAK2 inhibition varies between 50 nM (Study X) and 120 nM (Study Y), validate using a cellular phosphorylation assay (e.g., Western blot for p-STAT5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。